molecular formula C17H20N2O4S B5586976 N-METHYL-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE

N-METHYL-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B5586976
M. Wt: 348.4 g/mol
InChI Key: IXIUVSRHNSERQH-UHFFFAOYSA-N
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Description

N-METHYL-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonamide group, an ethoxybenzene moiety, and an acetamide group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of N-phenyl-4-ethoxybenzenesulfonamide with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as toluene or acetonitrile, at elevated temperatures (20-65°C) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain the final product with high purity (≥98%) .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-METHYL-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-METHYL-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE is unique due to its combination of functional groups, which confer a distinct set of chemical reactivities and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-23-15-9-11-16(12-10-15)24(21,22)19(13-17(20)18-2)14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIUVSRHNSERQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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